molecular formula C7H8ClNO3S B8597030 4-Methoxyphenylsulfamoyl chloride

4-Methoxyphenylsulfamoyl chloride

Cat. No. B8597030
M. Wt: 221.66 g/mol
InChI Key: CTFBDJCYUWONRY-UHFFFAOYSA-N
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Patent
US07507730B2

Procedure details

To sodium 4-methoxyphenylsulfamate (10.0 g 44 mmol) suspended in benzene (100 mL) was added PCl5 (9.2 g, 44 mmol) cautiously. The mixture was slowly warmed up and refluxed for 15 hrs. After cooling to rt., the mixture was filtered through a pad of Celite and solvent was removed from filtrate to leave a brown oil as 4-methoxyphenylsulfamoyl chloride, which was used in the next step without further purification.
Name
sodium 4-methoxyphenylsulfamate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
9.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][S:10](=[O:13])(=O)[O-:11])=[CH:5][CH:4]=1.[Na+].P(Cl)(Cl)(Cl)(Cl)[Cl:16]>C1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][S:10]([Cl:16])(=[O:13])=[O:11])=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
sodium 4-methoxyphenylsulfamate
Quantity
10 g
Type
reactant
Smiles
COC1=CC=C(C=C1)NS([O-])(=O)=O.[Na+]
Step Two
Name
Quantity
9.2 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was slowly warmed up and
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 15 hrs
Duration
15 h
FILTRATION
Type
FILTRATION
Details
, the mixture was filtered through a pad of Celite and solvent
CUSTOM
Type
CUSTOM
Details
was removed from filtrate

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)NS(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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